(4-nitrophenyl)methyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate
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Overview
Description
(4-nitrophenyl)methyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate is a chemical compound with the molecular formula C12H10F6N2O4 and a molecular weight of 360.2092192 . This compound is characterized by the presence of a nitrobenzyl group and a trifluoromethyl group, making it a unique and interesting subject for chemical research.
Preparation Methods
The synthesis of (4-nitrophenyl)methyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate involves several steps. One common method includes the reaction of 4-nitrobenzyl chloride with 2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(4-nitrophenyl)methyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Scientific Research Applications
(4-nitrophenyl)methyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-nitrophenyl)methyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The nitrobenzyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or proteins. This interaction can inhibit enzyme activity or alter protein function, making the compound useful in biochemical studies .
Comparison with Similar Compounds
(4-nitrophenyl)methyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate can be compared with similar compounds such as:
4-(1,1,3,3-tetramethylbutyl)phenyl 2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethylcarbamate: This compound has a similar structure but with a different substituent on the benzyl group.
2,3,4-Trifluoronitrobenzene: This compound shares the trifluoromethyl and nitro groups but lacks the carbamate functionality.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10F6N2O4 |
---|---|
Molecular Weight |
360.21g/mol |
IUPAC Name |
(4-nitrophenyl)methyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate |
InChI |
InChI=1S/C12H10F6N2O4/c1-10(11(13,14)15,12(16,17)18)19-9(21)24-6-7-2-4-8(5-3-7)20(22)23/h2-5H,6H2,1H3,(H,19,21) |
InChI Key |
KZBFXWUKDQRJOO-UHFFFAOYSA-N |
SMILES |
CC(C(F)(F)F)(C(F)(F)F)NC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C(F)(F)F)(C(F)(F)F)NC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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